4-Nitrobenzofuran
Overview
Description
4-Nitrobenzofuran is a heterocyclic aromatic organic compound that consists of a benzene ring fused to a furan ring with a nitro group attached at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzofuran typically involves the nitration of benzofuran. One common method is the electrophilic nitration of benzofuran using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position of the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The furan ring can be oxidized to form various oxidation products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Aminobenzofuran.
Substitution: Various substituted benzofuran derivatives.
Oxidation: Oxidized benzofuran derivatives.
Scientific Research Applications
4-Nitrobenzofuran has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 4-Nitrobenzofuran depends on its chemical reactivity and the specific context in which it is used. For example, in medicinal chemistry, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The molecular targets and pathways involved vary based on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar structure but with the nitro group at the second position.
3-Nitrobenzofuran: Nitro group at the third position.
5-Nitrobenzofuran: Nitro group at the fifth position.
Comparison: 4-Nitrobenzofuran is unique due to the position of the nitro group, which influences its chemical reactivity and the types of reactions it undergoes. The position of the nitro group can affect the compound’s electronic properties, making this compound distinct in its applications and reactivity compared to its isomers.
Properties
IUPAC Name |
4-nitro-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJVUYLPKTWEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=COC2=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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